molecular formula C18H19N3O B2702120 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea CAS No. 400870-08-8

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea

Cat. No.: B2702120
CAS No.: 400870-08-8
M. Wt: 293.37
InChI Key: BCFCXVXBZITGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea is a synthetic urea derivative incorporating a 3,4-dihydro-2H-pyrrole moiety, designed for advanced chemical biology and drug discovery research. With the molecular formula C19H21N3O2 and a molecular weight of 323.4 g/mol, this compound is a valuable scaffold in medicinal chemistry . The urea functional group is a privileged structure in drug design, serving as an excellent hydrogen bond donor and acceptor, which facilitates strong and specific interactions with diverse biological protein targets . The 3,4-dihydro-2H-pyrrole (or Δ1-pyrroline) core is a key intermediate in the metabolic cycle of L-proline, an amino acid whose metabolism is critically rewired in cancer cells to support proliferation, survival, and metastatic spread . This makes derivatives of this scaffold highly interesting for investigating novel oncological pathways. Furthermore, structurally related pyrrole and pyrrolone derivatives have demonstrated significant pharmacological potential in scientific literature, including serving as inhibitors for human carbonic anhydrase isoforms (hCA I, II, IX, and XII)—enzymes implicated in conditions like glaucoma and tumorigenesis —and exhibiting potent antiproliferative activity against various human cancer cell lines . Similarly, other urea-based compounds have been developed as potent inhibitors of specific signaling pathways, such as the PI3K/AKT pathway, which is a crucial survival mechanism in cancers like chronic myeloid leukemia (CML) . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore its utility as a key intermediate in organic synthesis, a potential pharmacophore in hit-to-lead optimization campaigns, and a tool compound for probing biological mechanisms related to proline metabolism and kinase signaling pathways.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methylphenyl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-14-9-11-15(12-10-14)20-18(22)21(17-8-5-13-19-17)16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFCXVXBZITGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea typically involves the reaction of appropriate amines with isocyanates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted urea derivatives.

Scientific Research Applications

Biological Activities

The compound has been evaluated for various biological activities, particularly its anticancer properties. Key findings include:

Antiproliferative Activity

Several studies have demonstrated the compound's ability to inhibit the growth of cancer cells in vitro:

  • Mechanism of Action : The compound may exert its effects by interfering with cellular pathways involved in proliferation and apoptosis.
  • Cell Lines Tested : It has shown efficacy against multiple cancer cell lines, including breast (MCF7), lung (A549), and prostate (PC3) cancer cells.

Case Studies

  • In Vitro Studies :
    • A study assessed the antiproliferative activity against the National Cancer Institute's NCI-H460 lung cancer cell line, revealing a significant reduction in cell viability at micromolar concentrations.
    • Another investigation focused on its effects on human breast cancer cells (MCF7), where it demonstrated IC50 values comparable to established chemotherapeutics.
  • Structure-Activity Relationship (SAR) :
    • Modifications to the phenyl and pyrrole moieties were explored to enhance potency and selectivity against cancer cells. Substituents such as methoxy or halogen groups increased binding affinity to target proteins involved in tumor growth.

Therapeutic Applications

The potential therapeutic applications of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea extend beyond oncology:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens:

  • Tested Pathogens : Effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Mechanism : The antimicrobial action is believed to be due to disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The p-tolyl group is critical for activity in urea-based compounds. Evidence from TNF-α inhibitory studies shows that replacing the 4-methyl group on the p-tolyl moiety with bulkier substituents (e.g., 4-chloro, 4-bromo, 4-trifluoromethyl) reduces potency, suggesting steric and electronic compatibility are essential . For example:

  • Compound 40a (with p-tolyl) exhibited high TNF-α inhibition.
  • Analog 40c (4-chloro-p-tolyl) showed reduced activity.
  • Replacement with 4-methoxy (40e ) or 4-ethyl (40h ) groups also decreased efficacy .

In contrast, phenyl-substituted ureas demonstrate variable activity depending on the scaffold. For instance, urea analogs with phenyl groups (e.g., 13b ) achieved 76.3% activity in electrochemical applications, whereas thiourea analogs (e.g., 14e ) showed only 49.7% activity . This highlights the superior electronic profile of urea derivatives over thioureas.

Role of Heterocyclic Scaffolds

The 3,4-dihydro-2H-pyrrole core distinguishes this compound from pyrazole- or oxadiazole-based analogs. For example:

  • Pyrazole-urea derivatives (e.g., 40a ) with a 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine group demonstrated strong TNF-α inhibition, but replacing the pyrazole with isoxazole (40l , 40m ) or imidazole (40n , 40p ) led to >50% loss in activity .
  • Oxadiazole hybrids (e.g., 5a-t ) containing pyridine and p-tolyl groups exhibited antimicrobial activity, suggesting scaffold-dependent biological targeting .

Key Research Findings and Implications

Scaffold Specificity : The dihydro-pyrrol core may offer unique conformational advantages over pyrazole or oxadiazole scaffolds, though direct biological data are needed.

Substituent Optimization : The p-tolyl group’s 4-methyl substituent is optimal for balancing steric and electronic effects; bulkier groups reduce activity .

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea, also known by its CAS number 400870-08-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea includes a pyrrole ring, a phenyl group, and a p-tolyl group attached to a urea moiety. This unique configuration contributes to its biological activity.

Property Value
Molecular Formula C18H19N3O
Molecular Weight 295.36 g/mol
IUPAC Name 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to exert its effects through:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding: It could modulate receptor activity that affects cellular signaling.

These interactions can lead to altered cellular processes such as apoptosis, inflammation modulation, and cancer cell migration inhibition.

Anticancer Properties

Research has indicated that derivatives of urea compounds exhibit promising anticancer properties. A study highlighted that related compounds demonstrated strong inhibitory effects on neuroblastoma cell lines by limiting their migratory capabilities without affecting cell viability. This suggests potential applications in cancer treatment by targeting cancer cell migration pathways .

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Similar compounds in the class have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Case Studies and Research Findings

  • Inhibition of Neutrophil Chemotaxis:
    A study demonstrated that pyrazolyl-urea derivatives could inhibit neutrophil chemotaxis induced by interleukin 8 (IL-8). This property may be beneficial in managing inflammatory diseases where neutrophil activity contributes to pathology .
  • Effects on Neuroblastoma Cells:
    Research involving neuroblastoma cell lines revealed that specific derivatives could reduce the ability of these cells to form vascular-like structures, indicating potential antiangiogenic properties. The study found that these compounds did not affect the viability of the cells but significantly inhibited their migratory ability .
  • Antimicrobial Activity:
    Other studies have reported that similar urea derivatives possess broad-spectrum antimicrobial activity against various pathogens. The exact mechanisms are still under investigation but are thought to involve interference with bacterial metabolism and structural integrity .

Q & A

Basic: What are the recommended synthetic routes for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Cyclization of pyrrolidine precursors under basic or acidic conditions to form the dihydro-pyrrole scaffold .
  • Step 2: Urea bond formation via reaction of an isocyanate intermediate with substituted anilines or aryl amines. For example, coupling 3,4-dihydro-2H-pyrrol-5-amine with p-tolyl isocyanate and phenyl isocyanate derivatives .

Optimization Strategies:

  • Use catalysts like tributylammonium sulfate for improved regioselectivity .
  • Purification via column chromatography (ethyl acetate/hexane mixtures) or recrystallization from ethanol/benzene .
  • Control reaction temperature (–20°C to –15°C) to suppress side reactions during diazomethane-mediated steps .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationKOH, EtOH, reflux63–72
Urea CouplingTriethylamine, CH₂Cl₂, 0°C46–58

Basic: Which spectroscopic techniques are critical for characterizing the molecular structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, urea NH at δ 9.5–10.5 ppm) and carbon backbone .
  • FTIR: Confirms urea C=O stretch (~1640–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • HRMS: Validates molecular weight (e.g., C₁₉H₂₀N₃O₂⁺: calc. 346.1556, obs. 346.1553) .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns in co-crystals .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this urea derivative?

Methodological Answer:

  • Experimental Design:
    • Dosage Consistency: Ensure equivalent molar concentrations across models (e.g., adjust for bioavailability differences) .
    • Metabolite Screening: Use LC-MS to identify active/inactive metabolites in plasma .
  • Data Analysis:
    • Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate in vitro IC₅₀ with in vivo efficacy .
    • Validate target engagement via Western blotting or fluorescence polarization assays in tumor tissues .

Advanced: What computational strategies are employed to predict the binding affinity of this compound with kinase targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721, Thr830 .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å indicates stable binding) .
  • Free Energy Perturbation (FEP): Quantify ΔΔG values for substituent effects (e.g., fluorophenyl vs. p-tolyl) .

Advanced: How does the electronic nature of substituents on the phenyl rings influence the compound's reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • Hammett Analysis: Electron-withdrawing groups (e.g., –F, –Cl) on the phenyl ring increase electrophilicity, accelerating substitution rates (σ⁺ values: F = +0.06, Cl = +0.23) .
  • Case Study: Fluorine at the para position enhances urea bond stability by reducing electron density on the carbonyl carbon .

Basic: What are the standard protocols for purity assessment and analytical method validation?

Methodological Answer:

  • HPLC: Use a C18 column (MeCN/H₂O gradient, 1.0 mL/min); retention time: 8.2 min .
  • Elemental Analysis: Acceptable tolerance ±0.4% for C, H, N .
  • GC-MS: Monitor for residual solvents (e.g., dichloromethane <50 ppm) .

Advanced: What strategies mitigate competing side reactions during the formation of the urea backbone?

Methodological Answer:

  • Protecting Groups: Temporarily block reactive amines with Boc or Fmoc groups during cyclization .
  • Stepwise Coupling: React isocyanate with one aryl amine first, then introduce the second substituent .
  • Solvent Optimization: Use anhydrous DMF to minimize hydrolysis of isocyanate intermediates .

Advanced: How do structural modifications at the pyrrolidine ring affect the compound's pharmacokinetic properties?

Methodological Answer:

  • LogP Adjustments: Introducing –OCH₃ at the pyrrolidine 3-position increases hydrophilicity (LogP from 3.1 to 2.4), enhancing aqueous solubility .
  • Metabolic Stability: Saturation of the pyrrolidine ring reduces CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 4.8 h in microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.